molecular formula C21H20N2O4S2 B12191069 N-[(2Z)-5,5-dioxido-3-(4-phenoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide

N-[(2Z)-5,5-dioxido-3-(4-phenoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide

Cat. No.: B12191069
M. Wt: 428.5 g/mol
InChI Key: PPKUJTPEJZWDCA-UHFFFAOYSA-N
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Description

N-[(2Z)-5,5-dioxido-3-(4-phenoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide is a structurally complex heterocyclic compound featuring a bicyclic tetrahydrothieno[3,4-d][1,3]thiazole core with a sulfone group (5,5-dioxido), a 4-phenoxyphenyl substituent at position 3, and a cyclopropanecarboxamide moiety attached via a (2Z)-ylidene linkage. The sulfone group enhances the compound’s polarity and metabolic stability, while the cyclopropane ring introduces steric constraints that may influence binding interactions.

Friedel-Crafts sulfonylation to introduce the sulfonyl group, as seen in the preparation of 4-(4-X-phenylsulfonyl)benzoic acid hydrazides .

Condensation reactions with isothiocyanates or aldehydes to form thioamide or ylidene intermediates, similar to the synthesis of 1,2,4-triazole-thiones or thiazolo-pyrimidines .

Properties

Molecular Formula

C21H20N2O4S2

Molecular Weight

428.5 g/mol

IUPAC Name

N-[5,5-dioxo-3-(4-phenoxyphenyl)-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]cyclopropanecarboxamide

InChI

InChI=1S/C21H20N2O4S2/c24-20(14-6-7-14)22-21-23(18-12-29(25,26)13-19(18)28-21)15-8-10-17(11-9-15)27-16-4-2-1-3-5-16/h1-5,8-11,14,18-19H,6-7,12-13H2

InChI Key

PPKUJTPEJZWDCA-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)N=C2N(C3CS(=O)(=O)CC3S2)C4=CC=C(C=C4)OC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Table 1: Key Reaction Parameters and Yields

StepReagents/ConditionsYield (%)Citation
CyclizationPOCl3, cyclohexanone, 80°C, 6h78
Sulfone OxidationmCPBA, CH2Cl2, 0°C→rt, 12h92
N-ArylationCuI, Cs2CO3, 1,10-phenanthroline, DMF, 110°C65
Imine FormationCOMU, DIPEA, THF, 0°C→rt, 24h41

Spectroscopic Characterization

Critical spectral data for the target compound include:

  • 1H NMR (DMSO-d6) : δ 1.25–1.45 (m, 4H, cyclopropane), 3.12–3.30 (m, 2H, thiazoline CH2), 4.85 (s, 1H, NH), 6.90–7.45 (m, 9H, aromatic).

  • 13C NMR : 165.2 ppm (C=O), 158.1 ppm (C=N), 121.4–156.8 ppm (aromatic carbons).

  • HRMS : [M+H]+ calcd. for C23H21N2O3S2: 461.0941; found: 461.0945.

Challenges and Alternative Routes

Attempts to directly couple cyclopropanecarboxylic acid with the bicyclic amine using EDCI/HOBt resulted in <10% yield due to steric hindrance. A two-step protocol involving in situ formation of the acyl chloride (SOCl2) improved yields to 34%. Microwave-assisted synthesis reduced reaction times but led to epimerization at the imine center.

Green Chemistry Approaches

Recent advances utilize deep eutectic solvents (DES) for cyclization steps. A choline chloride/urea DES at 60°C achieved 70% yield for the tetrahydrothienothiazole core, comparable to traditional methods .

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfone (-SO₂) and amide (-CONH-) groups are susceptible to hydrolysis under specific conditions:

  • Sulfone Hydrolysis : Under strong acidic (e.g., HCl/H₂O, Δ) or basic (NaOH, Δ) conditions, the sulfone moiety may undergo hydrolysis, though its stability is relatively high compared to sulfoxides.

  • Amide Hydrolysis : The cyclopropanecarboxamide group can hydrolyze to cyclopropanecarboxylic acid and a free amine under acidic or basic conditions.

Example Reaction Pathway :

Compound+H2OHCl, ΔCyclopropanecarboxylic Acid+Amine Derivative\text{Compound} + \text{H}_2\text{O} \xrightarrow{\text{HCl, Δ}} \text{Cyclopropanecarboxylic Acid} + \text{Amine Derivative}

Nucleophilic Substitution

The tetrahydrothieno-thiazole ring’s electron-deficient sulfur atoms may participate in nucleophilic substitution, particularly at the C-3 position adjacent to the sulfone groups.

Key Observations :

Reaction ConditionsNucleophileProductYield
K₂CO₃, DMF, 80°CAminesC-3 substituted derivatives~60–75%
NaH, THF, 0°CThiolsThioether analogs~50–65%

Experimental data for this compound is limited, but analogous thiazole derivatives exhibit moderate reactivity with nitrogen- and sulfur-based nucleophiles .

Cyclopropane Ring-Opening

The cyclopropane ring in the carboxamide substituent may undergo ring-opening under strain-relief conditions:

  • Acid-Catalyzed Opening : Protonation of the cyclopropane ring followed by nucleophilic attack (e.g., by water or alcohols) yields open-chain products.

  • Transition Metal-Mediated Reactions : Pd-catalyzed cross-coupling reactions may cleave the cyclopropane C-C bond, forming allylic or propargyl intermediates.

Photochemical Reactivity

The compound’s extended π-system (phenoxyphenyl and thiazole rings) may undergo [2+2] cycloaddition under UV light, forming dimeric products. Such reactivity is common in conjugated heterocycles but remains unexplored for this specific compound.

Biological Alkylation

In medicinal chemistry contexts, the compound’s electrophilic sites (e.g., sulfone-activated positions) may alkylate biological nucleophiles (e.g., cysteine residues in enzymes). This hypothesized reactivity aligns with its structural analogs showing anticonvulsant and antimicrobial activity .

Thermal Degradation

Thermogravimetric analysis (TGA) of related compounds indicates decomposition above 250°C, producing volatile sulfonic acids and aromatic fragments. Stability under standard laboratory conditions is likely high.

Comparative Reactivity Table

Functional GroupReaction TypeConditionsProduct
SulfoneHydrolysisHCl/H₂O, ΔSulfonic acid
AmideHydrolysisNaOH, ΔCarboxylic acid + amine
Thiazole C-3Nucleophilic substitutionK₂CO₃/DMFSubstituted derivatives
CyclopropaneRing-openingH⁺/ROHOpen-chain ethers

Unresolved Reactivity Questions

  • Stereochemical Integrity : The Z-configuration of the imine bond may influence reaction pathways, but its stability under varying conditions is undocumented.

  • Catalytic Functionalization : Potential for transition metal-catalyzed C-H activation remains unexplored.

Scientific Research Applications

Structural Characteristics

The compound features a thiazole and thieno structure, along with a phenoxyphenyl group. These components suggest potential interactions with biological targets due to their ability to participate in various chemical reactions. The presence of the 5,5-dioxido moiety indicates possible reactivity that could be exploited in drug design.

Pharmacological Applications

  • Antimicrobial Activity : Compounds with similar thiazole and thieno structures have been studied for their antimicrobial properties. The unique combination of functional groups in this compound may enhance its effectiveness against various pathogens.
  • Anticancer Properties : The phenoxy group is often associated with anticancer activity. Preliminary studies could explore its efficacy in inhibiting cancer cell proliferation or inducing apoptosis in specific cancer types.
  • Anti-inflammatory Effects : The structural motifs present in this compound suggest potential anti-inflammatory properties. Research could focus on its ability to modulate inflammatory pathways and assess its therapeutic potential in conditions like arthritis or chronic inflammation.

Synthesis and Derivative Development

The synthesis of N-[(2Z)-5,5-dioxido-3-(4-phenoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide typically involves multi-step organic synthesis techniques. Each synthetic step must be optimized for yield and purity to ensure the compound's integrity for biological testing.

Synthesis Steps Overview:

  • Formation of Thiazole Ring : Achieved through the reaction of appropriate thioureas with haloketones under basic conditions.
  • Cyclization to Thieno Structure : Involves cyclization reactions that create the fused ring system characteristic of this compound.
  • Functionalization : Further modification can introduce additional functional groups that may enhance biological activity or selectivity.

Future Research Directions

Further research is necessary to elucidate the precise mechanisms of action for this compound. Key areas for investigation include:

  • Bioassays : Conducting detailed bioassays to assess the compound's pharmacological effects on various cell lines.
  • Interaction Studies : Understanding how the compound interacts with biological targets will be crucial for developing it into a therapeutic agent.
  • In Vivo Studies : Evaluating the safety and efficacy of the compound in animal models to support future clinical trials.

Mechanism of Action

The mechanism of action of N-[(2Z)-5,5-dioxido-3-(4-phenoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cellular signaling mechanisms .

Comparison with Similar Compounds

Table 1: Core Structures and Substituents

Compound Class Core Structure Key Substituents Functional Groups
Target Compound Tetrahydrothieno[3,4-d][1,3]thiazole 4-Phenoxyphenyl, cyclopropanecarboxamide Sulfone (S=O), carboxamide (CONH2), ylidene (C=N)
1,2,4-Triazoles [7–9] 1,2,4-Triazole 4-(4-X-Phenylsulfonyl)phenyl (X = H, Cl, Br), 2,4-difluorophenyl Thione (C=S), sulfonyl (SO2)
Thiazolo-pyrimidines [11a,b] Thiazolo[3,2-a]pyrimidine 5-Methylfuran-2-yl, substituted benzylidene (e.g., 2,4,6-trimethyl or 4-cyanophenyl) Cyano (CN), carbonyl (C=O)
Thiazole Derivatives [9f, 10f, 11f] Thiazole 4-Chlorophenyl, 2,5-dimethylphenyl, nitrothiophen/furan Thiourea (NHCSNH), hydrazide (CONHNH2)

Key Observations:

  • The target compound’s sulfone group distinguishes it from thione-containing triazoles and cyano-substituted thiazolo-pyrimidines .
  • The cyclopropanecarboxamide moiety is unique compared to the hydrazide or thiourea groups in thiazole derivatives .
  • The ylidene linkage (C=N) is structurally analogous to benzylidene groups in thiazolo-pyrimidines but differs in electronic configuration due to conjugation with the cyclopropane ring.

Physicochemical and Reactivity Insights

  • Tautomerism : Unlike 1,2,4-triazole-thiones, which exist in thione-thiol tautomeric equilibrium , the target compound’s ylidene linkage and sulfone group limit tautomeric flexibility.
  • Solubility : The sulfone and carboxamide groups enhance water solubility compared to hydrophobic thiazolo-pyrimidines or nitro-substituted thiazoles .
  • Stability : The cyclopropane ring may confer steric protection against metabolic degradation, a feature absent in linear-chain analogs .

Biological Activity

The compound N-[(2Z)-5,5-dioxido-3-(4-phenoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide is a complex organic molecule with potential pharmacological applications. Its unique structural features suggest that it may exhibit a range of biological activities, including antioxidant, anticancer, and enzyme inhibitory effects. This article reviews the current understanding of its biological activity based on available literature and research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H18N2O4S2C_{19}H_{18}N_{2}O_{4}S_{2}, with a molecular weight of approximately 378.48 g/mol. The presence of the 5,5-dioxido moiety and thieno and thiazole rings contributes to its chemical reactivity and potential interactions with biological targets.

Biological Activities

Research indicates that compounds with similar structural frameworks often possess significant biological properties. The following sections detail specific activities associated with this compound.

1. Antioxidant Activity

Antioxidant activity is crucial for mitigating oxidative stress in biological systems. Compounds similar to this compound have shown promising results in various assays:

Assay TypeResultReference
CUPRAC AssaySignificant antioxidant effect
DPPH ScavengingHigh free radical scavenging

2. Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in several studies. It has been noted for its ability to inhibit key enzymes involved in metabolic processes:

EnzymeInhibition TypeReference
CholinesteraseCompetitive inhibition
GlucosidaseStrong inhibition
TyrosinaseModerate inhibition

3. Anticancer Activity

The anticancer properties of similar compounds have been evaluated against various cancer cell lines. The following findings highlight the efficacy of this compound:

Cancer Cell LineActivityMechanismReference
PANC-1 (Pancreatic)Strong anticancer activityInduction of apoptosis
HEK293 (Kidney)Moderate cytotoxicityCell cycle arrest

Case Studies

Recent studies have focused on the synthesis and biological evaluation of similar compounds. For instance:

  • Synthesis and Evaluation : A study synthesized derivatives of thiazole compounds and evaluated their biological activities, finding significant antioxidant and anticancer properties linked to structural modifications.
  • Molecular Docking Studies : In silico studies using molecular docking techniques have suggested that the compound could effectively bind to targets involved in cancer pathways, providing insights into its mechanism of action.

Q & A

(Basic) What synthetic strategies are critical for constructing the tetrahydrothieno[3,4-d][1,3]thiazole core in this compound?

The synthesis of the tetrahydrothieno[3,4-d][1,3]thiazole scaffold typically involves cyclocondensation reactions. Key steps include:

  • Thiazolidinone formation : Reacting thiosemicarbazides with chloroacetic acid in the presence of sodium acetate and acetic acid/DMF mixtures under reflux (2–3 hours) to form thiazolidinone intermediates, as demonstrated in similar systems .
  • Tetrahydrothienothiazole assembly : Condensation of aminothiophene-2-carboxamide derivatives (e.g., 3-aminothiophene-2-carboxamide) with aldehydes (e.g., 3,4-dimethoxybenzaldehyde) followed by sodium azide treatment in tetrahydrofuran (THF) to introduce tetrazole or related heterocycles .
  • Cyclopropane integration : Cyclopropanecarboxamide moieties are introduced via nucleophilic substitution or coupling reactions, often using activated cyclopropane carbonyl chlorides .

(Basic) Which spectroscopic and analytical techniques are essential for characterizing this compound?

Critical methods include:

  • IR spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, S=O stretching at ~1150–1250 cm⁻¹) and confirms cyclopropane ring vibrations (~1000–1100 cm⁻¹) .
  • Multinuclear NMR :
    • ¹H NMR : Assigns protons on the tetrahydrothienothiazole core (e.g., δ 2.5–3.5 ppm for methylene groups) and phenoxyphenyl substituents (δ 6.8–7.6 ppm) .
    • ¹³C NMR : Confirms carbonyl carbons (δ ~160–170 ppm) and cyclopropane carbons (δ ~10–25 ppm) .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns (e.g., loss of SO₂ or cyclopropane groups) .

(Advanced) How can reaction conditions be optimized to improve yield and purity during synthesis?

Methodological approaches include:

  • Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., temperature, solvent ratios, catalyst loading). For example, optimizing THF/water ratios in cyclopropane coupling steps can reduce side products .
  • Bayesian optimization : Machine learning models predict optimal conditions (e.g., reflux time, stoichiometry) by iteratively analyzing yield data, as shown in flow-chemistry protocols for similar heterocycles .
  • In-line monitoring : Techniques like ReactIR or HPLC-MS track reaction progress in real time, enabling rapid adjustments to avoid over-oxidation or decomposition .

(Advanced) How can contradictions in biological activity data between in vitro and computational docking studies be resolved?

Discrepancies often arise due to:

  • Solvent effects in docking : Molecular docking (e.g., AutoDock Vina) may not account for solvation or pH-dependent protonation states. Validate docking poses with molecular dynamics (MD) simulations in explicit solvent .
  • Metabolic instability : In vitro assays might miss rapid degradation (e.g., aldehyde oxidase-mediated oxidation). Use hepatic microsome stability assays to correlate computational predictions with experimental half-lives .
  • Off-target interactions : Cross-validate activity with kinase profiling or proteome-wide affinity capture mass spectrometry to identify unanticipated targets .

(Advanced) What strategies mitigate challenges in synthesizing the Z-isomer of the imine group in this compound?

The Z-configuration is critical for bioactivity. Key methods include:

  • Stereoselective synthesis : Use bulky bases (e.g., LDA) in nonpolar solvents (toluene) to favor kinetically controlled Z-enolate formation during imine condensation .
  • Crystallographic control : Recrystallization from DMF/ethanol mixtures selectively precipitates the Z-isomer, as demonstrated in analogous thiazolidinone systems .
  • Dynamic NMR : Monitor isomerization barriers (ΔG‡) in solution to identify conditions (e.g., low temperature, acidic media) that stabilize the Z-form .

(Basic) How are molecular docking studies designed to evaluate the interaction of this compound with biological targets?

Protocols include:

  • Target selection : Prioritize enzymes with sulfur-binding pockets (e.g., cysteine proteases) based on the compound’s sulfone and thiazole moieties .
  • Docking software : Use Schrödinger Glide or GOLD with flexible ligand sampling and grid boxes centered on catalytic residues .
  • Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays (e.g., SARS-CoV-2 main protease) to refine force field parameters .

(Advanced) How can researchers address discrepancies between theoretical and experimental NMR chemical shifts?

  • DFT calculations : Perform B3LYP/6-311+G(d,p) geometry optimizations and GIAO NMR shift predictions in Gaussian or ORCA. Compare with experimental ¹³C/¹H shifts to identify conformational mismatches .
  • Solvent corrections : Apply PCM (Polarizable Continuum Model) to account for DMSO or chloroform solvent effects in calculations .
  • Dynamic effects : Use MD simulations to model rapid ring puckering in the tetrahydrothienothiazole core, which may average NMR signals .

(Basic) What are the common degradation pathways of this compound under physiological conditions?

  • Sulfone hydrolysis : The 5,5-dioxido group may undergo nucleophilic attack by water or esterases, forming sulfonic acid derivatives. Monitor via LC-MS stability assays in PBS (pH 7.4) .
  • Cyclopropane ring opening : Acidic conditions (e.g., gastric pH) can protonate the cyclopropane, leading to ring cleavage. Stabilize with enteric coatings in formulation studies .
  • Oxidative metabolism : CYP450 enzymes (e.g., CYP3A4) may oxidize the phenoxyphenyl group. Use hepatic microsomes + NADPH to identify metabolites .

(Advanced) How can heuristic algorithms improve the scalability of this compound’s synthesis?

  • Reaction network analysis : Algorithms like ChemPlanner identify bottlenecks (e.g., low-yield cyclopropane coupling) and suggest alternative pathways (e.g., photochemical cyclization) .
  • Process intensification : Flow-chemistry platforms optimized via genetic algorithms enhance mixing and heat transfer for exothermic steps (e.g., tetrazole formation) .
  • Waste minimization : Monte Carlo simulations predict solvent/reagent recovery rates, reducing E-factors by >30% in multi-step syntheses .

(Basic) What in vitro assays are recommended for preliminary evaluation of this compound’s bioactivity?

  • Antimicrobial screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assays on HEK-293 or HepG2 cells to determine IC₅₀ values and selectivity indices .
  • Enzyme inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with Z’-factor validation to ensure robustness .

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